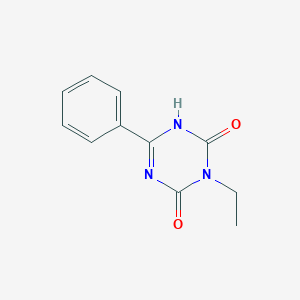
4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol is an organic compound that belongs to the class of substituted phenols It is characterized by the presence of two tert-butyl groups and a chlorine atom attached to a benzene ring, along with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol typically involves the electrophilic aromatic substitution of a benzene derivative. One common method is the chlorination of 4,6-Di-tert-butylcatechol using chlorine gas in the presence of a suitable catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or modify the tert-butyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Formation of 4,6-Di-tert-butyl-3-chlorobenzoquinone.
Reduction: Formation of 4,6-Di-tert-butylbenzene-1,2-diol.
Substitution: Formation of 4,6-Di-tert-butyl-3-methoxybenzene-1,2-diol.
Scientific Research Applications
4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized as an additive in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 4,6-Di-tert-butyl-3-chlorobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chlorine atom and tert-butyl groups influence the compound’s lipophilicity and steric properties. These interactions can modulate the activity of biological pathways and affect cellular processes.
Comparison with Similar Compounds
4,6-Di-tert-butylcatechol: Lacks the chlorine atom but has similar steric properties.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with similar tert-butyl groups but different substitution pattern.
4,4’-di-tert-Butylbiphenyl: Contains tert-butyl groups but lacks hydroxyl and chlorine functionalities.
Properties
CAS No. |
68093-59-4 |
|---|---|
Molecular Formula |
C14H21ClO2 |
Molecular Weight |
256.77 g/mol |
IUPAC Name |
4,6-ditert-butyl-3-chlorobenzene-1,2-diol |
InChI |
InChI=1S/C14H21ClO2/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7,16-17H,1-6H3 |
InChI Key |
CGXLUWFFPBEEIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)O)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


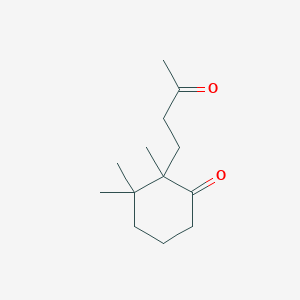
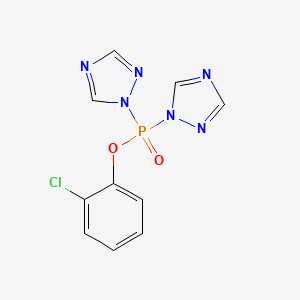

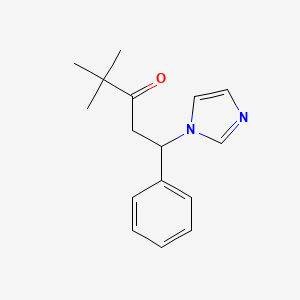
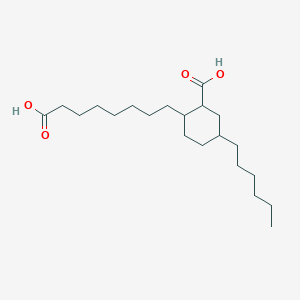
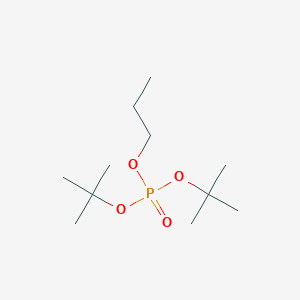
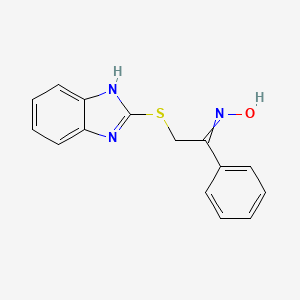
![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)


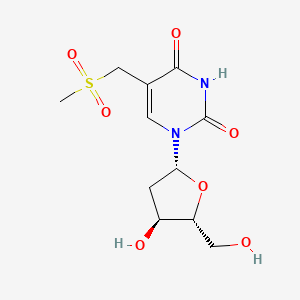
![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)
